Cas no 1174020-52-0 (Tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate)

Tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
- 4-BOC-2-(HYDROXYMETHYL)HOMOMORPHOLI
- 4-Boc-2-(hydroxymethyl)homomorpholine
- (S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
- (R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
- WBAQNCJUTMXJTK-UHFFFAOYSA-N
- 4-Boc-1,4-oxazepane-2-methanol
- 2839AA
- SY007205
- ST2407641
- AB1000908
- Tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
-
- MDL: MFCD14585015
- インチ: 1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-9(7-12)8-13/h9,13H,4-8H2,1-3H3
- InChIKey: WBAQNCJUTMXJTK-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])C([H])([H])C([H])([H])N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1([H])C([H])([H])O[H]
計算された属性
- せいみつぶんしりょう: 231.14700
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 237
- トポロジー分子極性表面積: 59
じっけんとくせい
- PSA: 59.00000
- LogP: 0.94260
Tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
Tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K11001-1g |
4-Boc-2-(hydroxymethyl)homomorpholine |
1174020-52-0 | 97% | 1g |
$195 | 2024-05-24 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007205-1g |
4-Boc-2-(hydroxymethyl)homomorpholine |
1174020-52-0 | >97% | 1g |
¥706.00 | 2024-07-09 | |
eNovation Chemicals LLC | Y0986092-5g |
tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate |
1174020-52-0 | 95% | 5g |
$455 | 2024-08-02 | |
abcr | AB439367-5 g |
tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate; . |
1174020-52-0 | 5g |
€1248.50 | 2023-06-16 | ||
eNovation Chemicals LLC | K11001-5g |
4-Boc-2-(hydroxymethyl)homomorpholine |
1174020-52-0 | 97% | 5g |
$678 | 2024-05-24 | |
eNovation Chemicals LLC | D689107-1g |
4-Boc-2-(hydroxymethyl)homomorpholine |
1174020-52-0 | >97% | 1g |
$130 | 2024-07-20 | |
eNovation Chemicals LLC | D689107-5g |
4-Boc-2-(hydroxymethyl)homomorpholine |
1174020-52-0 | >97% | 5g |
$460 | 2024-07-20 | |
Aaron | AR000EX8-5g |
1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester |
1174020-52-0 | 97% | 5g |
$361.00 | 2025-01-20 | |
abcr | AB439367-250mg |
tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate; . |
1174020-52-0 | 250mg |
€122.10 | 2025-02-21 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBB2215-5g |
tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate |
1174020-52-0 | 95% | 5g |
¥3081.0 | 2024-04-25 |
Tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate 関連文献
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
Tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylateに関する追加情報
Introduction to Tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS No. 1174020-52-0)
Tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, with the CAS number 1174020-52-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of oxazepane derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structure of this molecule incorporates a tert-butyl group and a hydroxymethyl substituent on the oxazepane ring, which contribute to its unique chemical properties and reactivity.
The oxazepane core is a seven-membered heterocyclic ring containing two oxygen atoms, making it a versatile scaffold for medicinal chemistry. The presence of the hydroxymethyl group at the 2-position and the tert-butyl group at the 4-position introduces specific functional handles that can be utilized for further derivatization and modification. These modifications are crucial for tailoring the pharmacokinetic and pharmacodynamic properties of the compound, making it an attractive candidate for various therapeutic applications.
In recent years, there has been growing interest in oxazepane derivatives due to their potential as scaffolds for the development of new drugs. Studies have shown that these compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The structural features of Tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate make it particularly interesting for further investigation in these areas.
One of the key aspects of this compound is its ability to interact with biological targets in a manner that can modulate disease-related pathways. The hydroxymethyl group can participate in hydrogen bonding interactions, while the tert-butyl group provides steric hindrance that can influence binding affinity and selectivity. These properties are essential for designing molecules that can effectively interact with biological systems without causing off-target effects.
Recent research has highlighted the importance of oxazepane derivatives in the development of new therapeutic agents. For instance, studies have demonstrated that certain oxazepane-based compounds can inhibit enzymes involved in inflammation and pain signaling. This has led to their exploration as potential treatments for chronic pain conditions and inflammatory disorders. The compound Tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is being investigated as a precursor for more complex molecules designed to target these pathways more specifically.
The synthesis of Tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the hydroxymethyl group and the tert-butyl group necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have made it possible to produce this compound in larger quantities, facilitating its use in both academic research and industrial applications.
In addition to its potential therapeutic applications, Tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has shown promise as a building block for more complex drug candidates. Its structural features allow for further functionalization, enabling chemists to design molecules with tailored properties. This flexibility makes it a valuable tool in drug discovery programs aimed at developing novel therapeutics for various diseases.
The compound's stability under various conditions is another important consideration. Oxazepane derivatives need to be stable enough to undergo further chemical transformations while maintaining their biological activity. Studies have shown that Tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate exhibits good stability under standard storage conditions, making it suitable for long-term investigations.
From a computational chemistry perspective, Tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has been studied using various modeling techniques to understand its interactions with biological targets. Molecular docking simulations have helped researchers predict how this compound might bind to enzymes and receptors involved in disease pathways. These insights are crucial for designing molecules with improved efficacy and reduced toxicity.
The pharmaceutical industry has taken note of the potential of oxazepane derivatives like Tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate. Several companies are actively exploring these compounds as leads for new drug candidates. The ability to modify the structure of this molecule allows for the creation of libraries of derivatives with different pharmacological profiles. This approach is part of an effort to identify novel therapeutics that can address unmet medical needs.
In conclusion, Tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS No. 1174020-52-0) is a promising compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing molecules with diverse biological activities. As research continues to uncover new applications for oxazepane derivatives, compounds like this one are likely to play an increasingly important role in the discovery and development of new drugs.
1174020-52-0 (Tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate) 関連製品
- 135065-69-9(Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate)
- 1806302-28-2(3,4-Difluoro-2-(difluoromethoxy)benzylamine)
- 2549020-91-7(5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1095632-67-9(3-(hydroxyamino)-3-imino-N-methyl-N-tetrahydrothiophen-3-yl-propanamide)
- 136619-38-0(1-[2-(Trifluoromethyl)phenyl]cyclopentanecarbonitrile)
- 1172135-81-7(4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation))
- 896354-42-0(N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide)
- 2229298-38-6(1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid)
- 1247056-45-6(N-[(4-Fluorophenyl)methyl]cyclobutanamine)
- 1160246-32-1(3-{5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}propanenitrile)
